molecular formula C13H20ClNO3 B13779839 (R)-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

(R)-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Cat. No.: B13779839
M. Wt: 273.75 g/mol
InChI Key: YDCKEHSTQKMOHP-QRPNPIFTSA-N
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Description

®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19NO3·HCl It is known for its unique structure, which includes a dihydroindenyl group substituted with three methoxy groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Indenyl Intermediate: The starting material, 4,5,6-trimethoxyindanone, undergoes a reduction reaction to form 4,5,6-trimethoxyindan.

    Amination: The 4,5,6-trimethoxyindan is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in studies related to enzyme inhibition, receptor binding, or cellular signaling.

Medicine

In medicine, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-1-(4-Methoxyphenyl)ethylamine hydrochloride
  • ®-(-)-1-(3,4-Dimethoxyphenyl)ethylamine hydrochloride
  • ®-(-)-1-(3,4,5-Trimethoxyphenyl)ethylamine hydrochloride

Uniqueness

®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the dihydroindenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H/t8-;/m0./s1

InChI Key

YDCKEHSTQKMOHP-QRPNPIFTSA-N

Isomeric SMILES

COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC.Cl

Canonical SMILES

COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl

Origin of Product

United States

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